

# GZR18 Research Findings: A Comparative Guide on Reproducibility and Validation

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## Compound of Interest

Compound Name: GLP-1R agonist 18

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This guide provides a comparative analysis of the research findings for GZR18, a glucagon-like peptide-1 (GLP-1) receptor agonist under development for weight management and treatment of type 2 diabetes. The information presented is based on publicly available data, primarily from the manufacturer, Gan & Lee Pharmaceuticals. A critical assessment of the reproducibility and independent validation of these findings is included to offer a comprehensive perspective for the scientific community.

## Executive Summary

GZR18 has shown promising results in early-stage clinical trials, demonstrating significant weight loss in participants with obesity or who are overweight. As a GLP-1 receptor agonist, its mechanism of action is consistent with a well-established class of drugs. However, it is crucial to note that, as of late 2025, the available data on GZR18 primarily originates from the manufacturer. Independent, peer-reviewed validation of the clinical trial results is not yet available. This guide summarizes the existing data, provides context by comparison with other GLP-1 receptor agonists, and outlines the current limitations regarding independent verification.

## GZR18 Performance Data

The primary efficacy data for GZR18 in weight management comes from a Phase IIb clinical trial. The results, as reported by the manufacturer, are summarized below.

Treatment Group	Dosing Frequency	Mean Percent Weight Loss from Baseline	Placebo-Adjusted Weight Loss
GZR18 12 mg	Bi-weekly	-11.15%	-10.16%
GZR18 18 mg	Bi-weekly	-13.22%	-12.23%
GZR18 24 mg	Bi-weekly	-14.25%	-13.26%
GZR18 48 mg	Bi-weekly	-17.29%	-16.30%
GZR18 24 mg	Once-weekly	-17.78%	-16.79%
Placebo	Bi-weekly/Once-weekly	-0.99%	N/A

## Comparison with Alternative GLP-1 Receptor Agonists

To provide context for the GZR18 findings, the following table presents a summary of weight loss data from pivotal trials of other approved GLP-1 receptor agonists. It is important to note that these are not head-to-head comparisons and trial designs, patient populations, and durations may vary.

Drug	Dosing Frequency	Trial	Mean Percent Weight Loss from Baseline	Placebo-Adjusted Weight Loss
Semaglutide 2.4 mg	Once-weekly	STEP 1	-14.9%	-12.4%
Liraglutide 3.0 mg	Once-daily	SCALE Obesity and Prediabetes	-8.0%	-5.4%
Tirzepatide 15 mg	Once-weekly	SURMOUNT-1	-20.9%	-17.8%

A Phase 2 clinical trial in patients with Type 2 diabetes showed that bi-weekly GZR18 injection led to a greater reduction in HbA1c and body weight after 24 weeks compared to semaglutide (Ozempic®)[1]. A future head-to-head clinical trial (NCT06737042) will directly compare GZR18 with tirzepatide for chronic weight management in individuals who are obese or overweight[2].

## Experimental Protocols and Methodologies

Detailed experimental protocols for the GZR18 clinical trials are not fully publicly available. However, based on clinical trial registry information and press releases, the following methodologies were employed for the key Phase IIb study (CTR20231695)[1][3].

- Study Design: A multi-center, randomized, double-blind, placebo-controlled Phase IIb trial.
- Participants: 340 adults with a Body Mass Index (BMI)  $\geq 28$  kg/m<sup>2</sup> or  $\geq 24$  kg/m<sup>2</sup> with at least one weight-related comorbidity[3].
- Intervention: Subcutaneous injections of GZR18 at doses of 12 mg, 18 mg, 24 mg, or 48 mg administered bi-weekly, or 24 mg administered once-weekly, compared to a placebo.
- Primary Endpoint: Percentage change in body weight from baseline at 30 weeks.
- Secondary Endpoints: Proportion of patients achieving  $\geq 5\%$ ,  $\geq 10\%$ , and  $\geq 15\%$  weight loss; changes in waist circumference, blood pressure, and lipid levels.

## Reproducibility and Validation of GZR18 Research

Current Status: Lack of Independent Validation

A critical consideration for the scientific community is the reproducibility and independent validation of research findings. As of the current date, all publicly available efficacy and safety data for GZR18 have been released by the manufacturer, Gan & Lee Pharmaceuticals. There are no peer-reviewed publications from independent researchers or institutions that have replicated these findings.

A recent Cochrane review of GLP-1 drugs for weight loss highlighted concerns about the strong involvement of pharmaceutical companies in many studies within this class, emphasizing the need for independent research. While the manufacturer has announced plans to publish the full

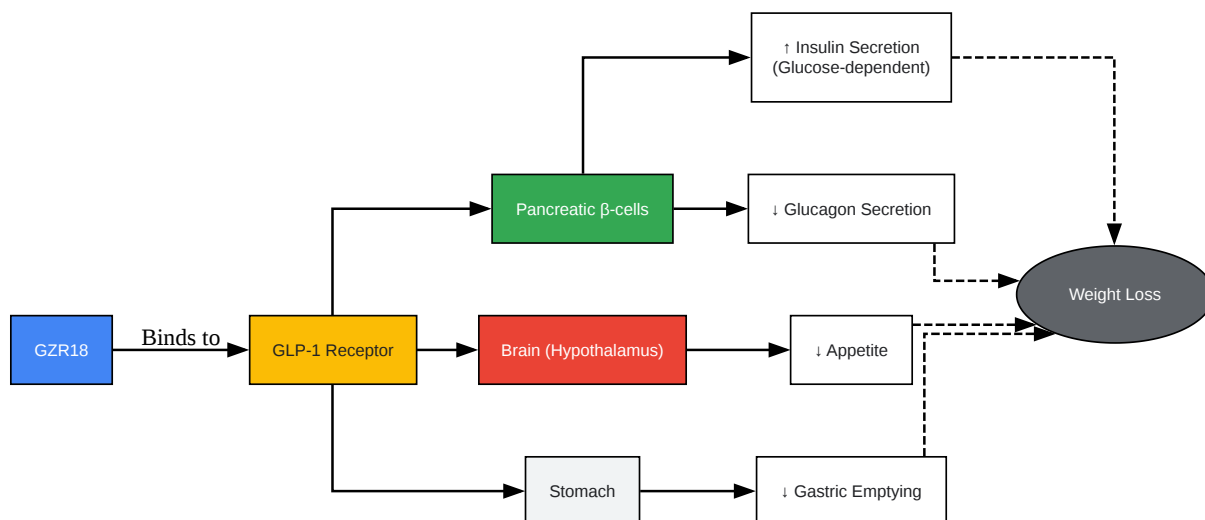
results of the Phase IIb study in a peer-reviewed journal, these are not yet available for independent scrutiny.

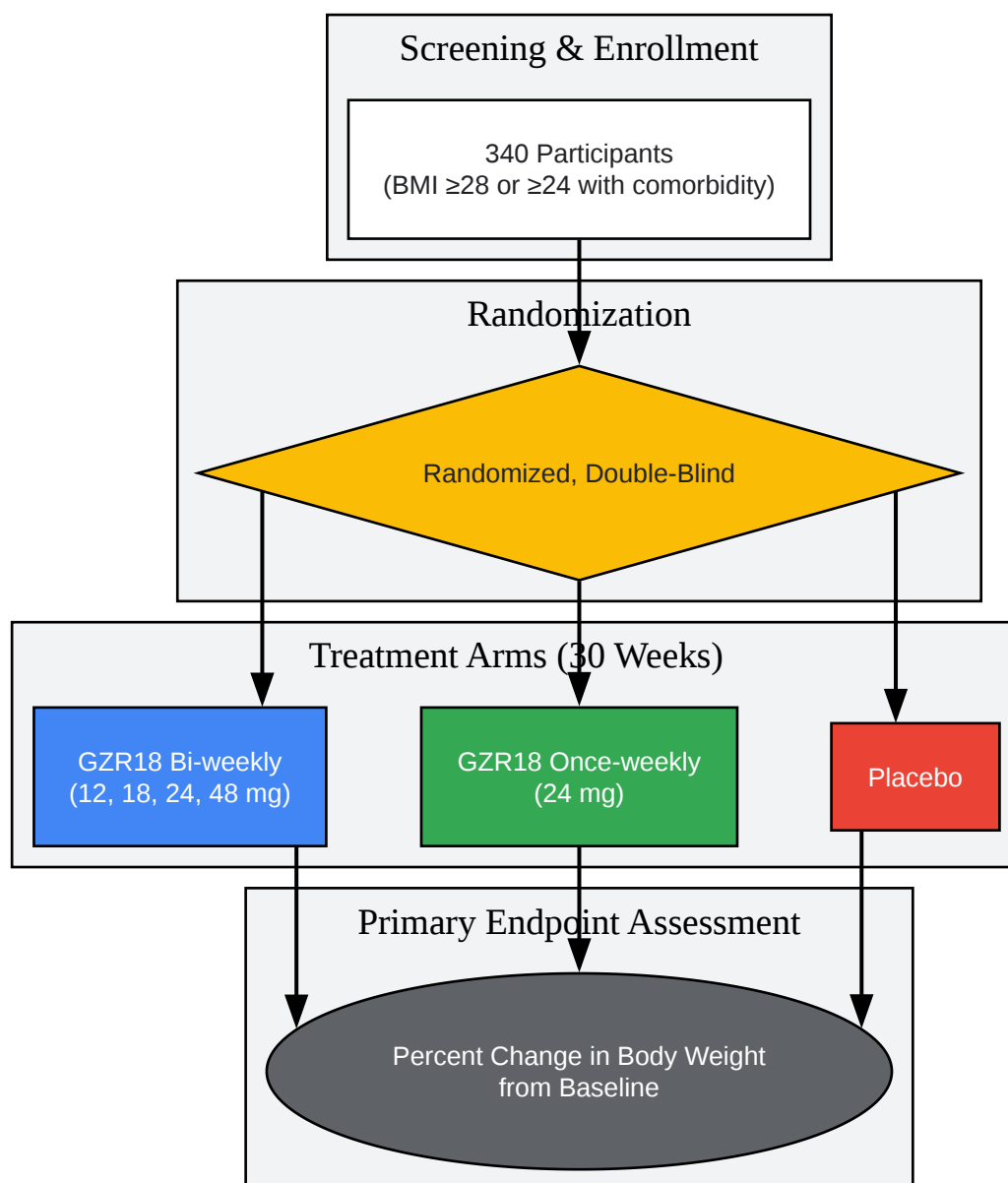
The initiation of a head-to-head trial with tirzepatide is a positive step towards comparative efficacy analysis. However, true validation will require independent replication of the pivotal trial results.

## Signaling Pathways and Experimental Workflows

### GZR18 Mechanism of Action: GLP-1 Receptor Agonism

GZR18 is a long-acting analogue of the human glucagon-like peptide-1 (GLP-1). Its therapeutic effects are mediated through the activation of the GLP-1 receptor (GLP-1R), which is expressed in various tissues, including the pancreas, brain, and gastrointestinal tract. Preclinical studies have shown that GZR18 has a similar binding affinity for the GLP-1 receptor as semaglutide and liraglutide.





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